4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one
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Overview
Description
4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. The compound also features a chloro substituent at the fourth position and a hydrazinyl group linked to a 3-hydroxybenzylidene moiety at the fifth position. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one typically involves the condensation of 4-chloro-3(2H)-pyridazinone with 3-hydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is filtered, washed, and recrystallized to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used
Scientific Research Applications
4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(2-hydroxy-ethylamino)-3(2H)-pyridazinone
- 3,4-dihydro-2H-pyridazino[4,5-b]-1,4-oxazin-8(7H)-ones
- Zardaverine
- Emorfazone
- Pyridaben
- Norflurazon
Uniqueness
4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the hydrazinyl group linked to a 3-hydroxybenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-4-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYWVUBALUMAIY-ACAGNQJTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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